N,N'-Disalicylidene-1,2-diaminopropane
Overview
Description
“N,N’-Disalicylidene-1,2-diaminopropane” is a chemical compound with the molecular formula C17H18N2O2 . It is also known by other names such as “N,N’-Bis(salicylidene)-1,2-propanediamine”, “Disalicylalpropylenediimine”, “Tenamene 60”, and “Cuvan 80” among others . It is used as a copper inhibitor in some adhesive plasters, rubber products, and gasoline .
Synthesis Analysis
1,2-Diaminopropane is used in the synthesis of N,N’-Disalicylidene-1,2-diaminopropane . Upon contact with water, it is hydrolyzed to salicylaldehyde and 1,2-diaminopropane .Molecular Structure Analysis
The IUPAC name for this compound is 2-[2-[(2-hydroxyphenyl)methylideneamino]propyliminomethyl]phenol . The InChI string and the Canonical SMILES string provide a detailed representation of its molecular structure .Chemical Reactions Analysis
Upon contact with water, N,N’-Disalicylidene-1,2-diaminopropane is hydrolyzed to salicylaldehyde and 1,2-diaminopropane .Physical And Chemical Properties Analysis
The molecular weight of N,N’-Disalicylidene-1,2-diaminopropane is 282.34 g/mol . It is a solid with a melting point of 51-53 °C (lit.) .Scientific Research Applications
Activation and Cross-reactivity in Adhesive Plaster
DSPD serves as a copper inhibitor in certain adhesive plasters, rubber products, and gasoline. It hydrolyzes into salicylaldehyde and 1,2-diaminopropane upon contact with water. This property was explored in a study where all participants displayed positive patch-test reactions to DSPD, indicating its potential for causing allergic reactions in certain contexts. The study also developed an extraction procedure and a high-performance liquid chromatography (HPLC) method for analyzing adhesive plasters, contributing to safety evaluations of materials containing DSPD (Bergendorff & Hansson, 2000).
Investigation on Photosynthesis
DSPD has been widely used to study photosynthesis in in vitro systems. It was found that DSPD hydrolyzes rapidly in aqueous solutions to salicylaldehyde and 1,3-diaminopropane, questioning the direct effects previously attributed to DSPD in photosynthesis research. This suggests that observed effects might be due to salicylaldehyde instead, highlighting the importance of understanding chemical hydrolysis in scientific investigations (Ireland & Goldwin, 1979).
Liquid Crystalline Behavior of Lanthanide Complexes
The synthesis and characterization of Schiff base ligand and its lanthanide complexes have revealed their liquid-crystalline properties. Such materials are crucial for the development of optical and electronic devices, showcasing DSPD's role in advancing materials science (Abid & Al-barody, 2014).
Magnetic Properties of Metal Complexes
The study of one-dimensional azide-bridged manganese(III) chain complexes involving DSPD derivatives highlights the compound's utility in exploring magnetic properties and interactions. This research contributes to the understanding of antiferromagnetic interactions and the design of magnetic materials (Li et al., 1998).
Antibacterial Activity and Fluorescent Properties
New Cd(II) metal complexes based on multidentate Schiff base ligands, including DSPD derivatives, have shown promising antibacterial activity against various bacteria. Additionally, these complexes exhibit significant fluorescence properties, indicating potential applications in bioimaging and sensors (Majumdar et al., 2017).
Mechanism of Action
Target of Action
N,N’-Bis(salicylidene)-1,2-propanediamine, also known as N,N’-Disalicylidene-1,2-diaminopropane, is a chelating agent for metal ions such as Mn (II/III), Fe (II/III), Co (II), Ni (II), Cu (II), and Zn (II) . The compound’s primary targets are these metal ions, which play crucial roles in various biological processes.
Mode of Action
The compound interacts with its targets (metal ions) to form complexes . The cytotoxicity of these complexes depends on the nature of the transition metal used . For instance, iron complexes in oxidation states +II and +III strongly reduce cell proliferation in a concentration-dependent manner . These complexes can generate reactive oxygen species, bind to DNA, and induce apoptosis .
Biochemical Pathways
The generation of reactive oxygen species and induction of apoptosis suggest that the compound may affect pathways related to oxidative stress and programmed cell death .
Result of Action
The result of the compound’s action is the reduction of cell proliferation, particularly in cancer cells . The compound’s iron complexes have shown high activity against various tumor cells, including MDA-MB-231 mammary carcinoma cells and HT-29 colon carcinoma cells . The induction of apoptosis is a significant molecular effect of the compound’s action .
Action Environment
It’s worth noting that the compound’s photochromic properties suggest that light exposure could potentially influence its behavior
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
N,N’-Bis(salicylidene)-1,2-propanediamine has been shown to interact with various biomolecules, particularly metal ions such as Mn(II/III), Fe(II/III), Co(II), Ni(II), Cu(II), and Zn(II) . These interactions are believed to be due to the compound’s ability to act as a chelating agent . The resulting complexes have been tested for antiproliferative effects on the MCF-7 breast cancer cell line .
Cellular Effects
The cellular effects of N,N’-Bis(salicylidene)-1,2-propanediamine are largely dependent on the nature of the transition metal used in its complexes . For instance, iron complexes in oxidation states +II and +III strongly reduced cell proliferation in a concentration-dependent manner . The compound and its complexes have shown high activity against various tumor cells, including MDA-MB-231 mammary carcinoma cells and HT-29 colon carcinoma cells .
Molecular Mechanism
The molecular mechanism of N,N’-Bis(salicylidene)-1,2-propanediamine involves the generation of reactive oxygen species, DNA binding, and induction of apoptosis . An unequivocal mode of action cannot be deduced from these results, but it seems to be very likely that cell death is caused by interference with more than one intracellular target .
Temporal Effects in Laboratory Settings
The effects of N,N’-Bis(salicylidene)-1,2-propanediamine over time in laboratory settings have been studied, particularly in relation to its stability and degradation
Transport and Distribution
It is known that the compound can form complexes with various metal ions, which may influence its localization or accumulation .
properties
IUPAC Name |
2-[2-[(2-hydroxyphenyl)methylideneamino]propyliminomethyl]phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c1-13(19-12-15-7-3-5-9-17(15)21)10-18-11-14-6-2-4-8-16(14)20/h2-9,11-13,20-21H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RURPJGZXBHYNEM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN=CC1=CC=CC=C1O)N=CC2=CC=CC=C2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2041200 | |
Record name | N,N′-Disalicylidene-1,2-diaminopropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2041200 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | Phenol, 2,2'-[(1-methyl-1,2-ethanediyl)bis(nitrilomethylidyne)]bis- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS RN |
94-91-7 | |
Record name | N,N′-Disalicylidene-1,2-propanediamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=94-91-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Disalicylalpropylenediimine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000094917 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Keromet MD | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68420 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Keromet MD | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67004 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Phenol, 2,2'-[(1-methyl-1,2-ethanediyl)bis(nitrilomethylidyne)]bis- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | N,N′-Disalicylidene-1,2-diaminopropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2041200 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | α,α'-propylenedinitrilodi-o-cresol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.159 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N,N'-DISALICYLIDENE-1,2-PROPYLENEDIAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7S023Y0W20 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Top-N result to add to graph | 6 |
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